Product packaging for Aklavin hydrochloride(Cat. No.:)

Aklavin hydrochloride

Cat. No.: B1232240
M. Wt: 606.1 g/mol
InChI Key: KTSRCTOUNGGQEI-RHYYRQJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolation from Natural Sources (e.g., Streptomyces species)

Aklavin (B1666540) was first isolated in 1956 from Streptomyces strains discovered in soil samples from Aklavik, Canada. These soil-dwelling bacteria, belonging to the family Actinomycetaceae, are renowned for their ability to produce a wide array of biologically active compounds, including many clinically significant antibiotics. ijpbs.com The isolation process typically involves culturing the Streptomyces species on a suitable medium, such as Casein Starch Agar (B569324), followed by purification of the desired compound from the fermentation broth. ijpbs.com Several species of Streptomyces, including Streptomyces galilaeus, are known producers of aklavin and its derivatives. nih.govuniversiteitleiden.nl The hydrochloride salt of aklavin is often prepared to enhance its solubility in water. googleapis.com

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of aklavin, like other anthracyclines, follows a complex pathway involving polyketide synthases (PKS) and a series of tailoring enzymes. The process begins with the assembly of a polyketide chain from precursor units, which then undergoes a series of cyclization reactions to form the characteristic four-ringed aglycone core, known as aklavinone (B1666741). universiteitleiden.nl

Key steps in the proposed biosynthetic pathway include:

Polyketide chain formation: The assembly of the polyketide backbone by a type II PKS. universiteitleiden.nl

Cyclization: A series of cyclization reactions to form the tetracyclic ring system. universiteitleiden.nl

Methylation: The enzyme aklanonic acid methyltransferase (DauC) catalyzes the methyl esterification of aklanonic acid to yield aklanonic acid methyl ester, a crucial intermediate. uniprot.org

Oxidation and Reduction: A series of enzymatic oxidation and reduction steps, including the action of monooxygenases like AknX, are involved in tailoring the aglycone. nih.govresearchgate.net

Glycosylation: The attachment of the amino sugar L-rhodosamine to the aklavinone aglycone at the C-7 position is a critical step. universiteitleiden.nl This glycosylation is essential for the biological activity of the molecule. scispace.com

Systematic gene inactivation and the identification of accumulated intermediates in mutant strains of Streptomyces have been instrumental in elucidating this pathway. researchgate.net These studies have revealed a branching point from a common intermediate, leading to the diversification of polyketide structures. researchgate.net

Methodologies for Total Synthesis and Stereochemical Elucidation

The total synthesis of aklavin has been a significant challenge for organic chemists due to its complex structure and multiple stereocenters. The first total synthesis of (±)-aklavinone and the subsequent synthesis of aklavin were reported in 1981. acs.orgutexas.edu These synthetic routes often involve numerous steps and require precise control over stereochemistry.

Key strategies in the total synthesis of aklavin and its analogs include:

C-Aryl Glycosidation: The formation of the carbon-glycosidic bond between the aglycone and the sugar moiety is a critical and often challenging step. utexas.edu

[4+2] Cycloadditions: This approach has been utilized to construct the C-aryl glycoside core. utexas.edu

Stereoselective Glycosylation: Methods using glycosyl donors and acceptors under specific catalytic conditions are employed to achieve the desired stereochemistry of the glycosidic linkage. universiteitleiden.nl

The synthesis of all potential diastereomers and comparison of their spectroscopic data with the natural product is a powerful method for the unambiguous assignment of the absolute configuration of stereogenic centers. mdpi.comrsc.org

Advanced Analytical Techniques for Structural Confirmation in Research

A combination of sophisticated analytical techniques is essential for the unambiguous structural confirmation of aklavin hydrochloride and its derivatives.

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of aklavin. Both one-dimensional (¹H NMR) and two-dimensional (e.g., HSQC) NMR experiments provide a wealth of information. beilstein-journals.orgresearchgate.net

¹H NMR: Provides information about the chemical environment of protons in the molecule. Key signals for aklavin include those for aromatic protons, the anomeric proton of the sugar moiety, and methyl groups.

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. acs.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and relative stereochemistry. researchgate.net

Nuclear Overhauser Effect (NOE) experiments: Provide through-space correlations between protons, which are crucial for determining the three-dimensional conformation of the molecule. beilstein-journals.org

Table 1: Key NMR Signals for Aklavin This is an interactive table. Click on the headers to sort.

Signal Type Chemical Shift (δ) ppm Assignment
Aromatic H 7.85 Protons on the anthracycline core
Sugar Anomeric H 5.20 Proton at the anomeric carbon of rhodosamine
Methyl Groups 1.25 Methyl groups on the sugar and aglycone

Data sourced from reference .

HRMS is used to determine the precise elemental composition of this compound by measuring its exact mass with high accuracy. acs.org This technique confirms the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern can reveal details about the connectivity of the aglycone and the sugar moiety. bris.ac.uk

Table 2: High-Resolution Mass Spectrometry Data for Aklavin This is an interactive table. Click on the headers to sort.

Ion Observed m/z Calculated m/z Molecular Formula
[M+H]⁺ 341.0872 341.0876 C₁₄H₁₁N₃O₆

Data sourced from reference .

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. wiley.com By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. escholarship.orgweizmann.ac.il This technique provides unambiguous confirmation of the absolute stereochemistry of all chiral centers within the molecule. weizmann.ac.il While obtaining suitable crystals can be challenging, the resulting structural information is invaluable for understanding the molecule's precise architecture. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36ClNO10 B1232240 Aklavin hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36ClNO10

Molecular Weight

606.1 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

InChI

InChI=1S/C30H35NO10.ClH/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32;/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3;1H/t13-,17-,19-,20-,24-,25+,30+;/m0./s1

InChI Key

KTSRCTOUNGGQEI-RHYYRQJGSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O.Cl

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O.Cl

Origin of Product

United States

Origin, Biosynthesis, and Advanced Structural Characterization

4 Other Spectroscopic Methods (e.g., UV-Vis, FTIR, Circular Dichroism)

Spectroscopic methods are crucial for the structural characterization of Aklavin (B1666540) hydrochloride, providing insights into its electronic properties, functional groups, and stereochemistry, particularly in its interactions with biological macromolecules like DNA.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Aklavin hydrochloride molecule. The extensive chromophore of the anthracycline ring system gives rise to characteristic absorption bands in the visible and UV regions of the electromagnetic spectrum. msu.edu The spectrum of this compound is sensitive to its environment, including solvent polarity and pH. nucro-technics.com

Interaction with DNA causes noticeable changes in the UV-Vis spectrum of this compound, a phenomenon known as spectral perturbation. These changes, such as hypochromism (decrease in molar absorptivity) and bathochromism (red shift of the maximum absorption wavelength), indicate the intercalation of the planar ring system of the drug between the base pairs of the DNA double helix. The Japanese Pharmacopoeia includes a reference UV-Vis spectrum for Aclarubicin (B47562) Hydrochloride (a synonym for this compound), confirming its use in pharmaceutical identification. mhlw.go.jp

Fourier-Transform Infrared (FTIR) Spectroscopy

The molecular structure of this compound contains several key functional groups that would produce distinct signals in an FTIR spectrum:

Expected FTIR Characteristic Peaks for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (phenolic and alcoholic)3600 - 3200 (broad)Stretching
C-H (aliphatic)3000 - 2850Stretching
C=O (quinone)1675 - 1630Stretching
C=O (ester)1750 - 1735Stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ether and ester)1300 - 1000Stretching
N-H (from hydrochloride salt)~2700 - 2400 (broad)Stretching

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is an essential technique for studying chiral molecules like this compound and is particularly powerful for monitoring conformational changes in macromolecules such as DNA upon drug binding. nih.gov Research has identified this compound as a novel inducer of the transition of DNA from the common right-handed B-form to the left-handed Z-form. core.ac.ukresearchgate.net

The B-DNA to Z-DNA transition is a significant conformational change that can be tracked using CD spectroscopy. nih.gov The typical CD spectrum of B-DNA features a positive band around 275-280 nm and a negative band around 250 nm. mdpi.com In contrast, Z-DNA exhibits a nearly inverted spectrum, with a negative peak around 290 nm and a positive peak around 260 nm. nih.gov

Studies have demonstrated that upon the addition of this compound to a solution of B-DNA (specifically a d(CG)6 oligomer), the CD spectrum undergoes a dramatic change, adopting the characteristic signature of Z-DNA. researchgate.net This transition indicates a profound structural alteration of the DNA helix induced by the binding of the Aklavin molecule. This finding was a key part of the validation of Aklavin as a Z-DNA inducer, which was identified through a high-throughput screening process that monitored changes in fluorescence. researchgate.netresearchgate.net The ability to induce such a conformational change is a unique property among anthracycline antibiotics and is central to its biological mechanism. core.ac.uk

CD Spectral Changes During B-DNA to Z-DNA Transition Induced by Aklavin

DNA ConformationCharacteristic CD Peaks (nm)Observation
B-DNA (Initial State)Positive peak ~280 nm, Negative peak ~250 nmStandard right-handed double helix structure. mdpi.com
Z-DNA (Final State with Aklavin)Negative peak ~290 nm, Positive peak ~260 nmIndicates transition to a left-handed helix upon Aklavin binding. researchgate.netnih.gov

Molecular and Cellular Mechanism of Action Investigations

DNA Interaction Studies

Aklavin (B1666540) hydrochloride's interaction with the DNA double helix is a critical aspect of its molecular mechanism. This interaction is multifaceted, involving intercalation and the induction of significant conformational changes in the DNA structure.

Intercalation Mechanisms and Binding Kinetics

As an anthracycline, Aklavin hydrochloride is understood to intercalate into DNA. ias.ac.in This process involves the insertion of its planar tetracyclic ring system between the base pairs of the DNA double helix. ias.ac.in This intercalation is a common feature of anthracyclines and is a primary contributor to their biological effects. ethernet.edu.et While the general mechanism of intercalation is established for this class of compounds, specific kinetic data detailing the association and dissociation rates of this compound with DNA are not extensively documented in publicly available research.

Induction of DNA Conformational Changes (e.g., B-DNA to Z-DNA Transition)

A significant and well-documented aspect of this compound's interaction with DNA is its ability to induce a conformational change from the canonical right-handed B-DNA to the left-handed Z-DNA conformation. researchgate.net Scientific studies have identified this compound as a novel Z-DNA inducer. researchgate.net Upon binding to a double-stranded oligonucleotide, it facilitates the transition to the Z-form, a change that can be monitored through techniques such as circular dichroism spectroscopy. researchgate.net

Further research has demonstrated that this compound not only induces but also stabilizes the Z-DNA conformation. researchgate.net This stabilization is evidenced by an increase in the melting temperature (Tm) of the DNA in the presence of the compound. researchgate.net For instance, in one study, the Tm of a d(CG)6 oligonucleotide increased significantly in the presence of this compound, indicating a more stable DNA structure. researchgate.net The ability to induce and stabilize Z-DNA is a notable feature of this compound's molecular action.

Interactive Data Table: Effect of this compound on DNA Conformation

ParameterObservationReference
DNA Conformation Change Induces B-DNA to Z-DNA transition researchgate.net
Z-DNA Stabilization Increases the melting temperature (Tm) of d(CG)6 researchgate.net

Specificity of DNA Binding (e.g., Sequence Preferences, Groove Interaction)

Topoisomerase Enzyme Modulation

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical targets for many anticancer drugs. mdpi.combiomedpharmajournal.org this compound has been identified as an inhibitor of these enzymes.

Inhibition of Topoisomerase I and II Activities

Research has indicated that this compound acts as an inhibitor of both topoisomerase I and topoisomerase II. The ability to inhibit both types of topoisomerases is a significant aspect of its mechanism of action. Topoisomerase I and II are crucial for resolving DNA supercoiling and entanglement during replication, transcription, and other cellular processes. mdpi.com By inhibiting these enzymes, this compound can disrupt these fundamental cellular functions.

Stabilization of Topoisomerase-DNA Covalent Adducts

A key mechanism of action for many topoisomerase inhibitors, known as "topoisomerase poisons," is the stabilization of the covalent complex formed between the topoisomerase enzyme and the DNA strand. biomedpharmajournal.orgoncohemakey.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which can trigger cell death. biomedpharmajournal.org While this is a well-established mechanism for many anthracyclines and other topoisomerase inhibitors, oncohemakey.com direct experimental evidence specifically demonstrating the stabilization of topoisomerase I or topoisomerase II-DNA covalent adducts by this compound is not extensively detailed in the available scientific literature.

Other Identified Molecular Targets and Pathways

Proteasome Inhibition Studies

This compound's parent compound, Aclacinomycin A, has been identified as a specific, non-peptidic inhibitor of the 20S proteasome's chymotrypsin-like activity. focusbiomolecules.comnih.gov Proteasomes are large protein complexes responsible for degrading unneeded or damaged proteins that have been marked for destruction with a small protein called ubiquitin. drugs.com By inhibiting this process, Aclacinomycin A can disrupt cellular homeostasis and induce cell death. drugs.com

The inhibitory action of Aclacinomycin A is selective for the chymotrypsin-like activity of the proteasome, with little to no effect on its trypsin-like or caspase-like activities. nih.govasm.org This selectivity is noteworthy, as other proteasome inhibitors often target multiple catalytic activities. asm.org The inhibition of the chymotrypsin-like activity appears to be crucial for blocking the degradation of ubiquitinated proteins. nih.gov The chemical structure of Aclacinomycin A, including both its aglycone and sugar moieties, is essential for this inhibitory function. nih.gov

Studies have shown that Aclacinomycin A's interaction with the 20S proteasome alters the complex's conformational dynamics, which in turn affects substrate recognition and processing. scbt.com This modulation of protein degradation pathways can impact various cellular regulatory mechanisms. scbt.com For instance, the inhibition of Brg1 proteasomal degradation by Aclacinomycin A has been shown to influence the expression of inflammatory genes. focusbiomolecules.comtebubio.com

It's important to note that while Aclacinomycin A inhibits the degradation of ubiquitinated proteins, it does not appear to inhibit the ubiquitination process itself. medchemexpress.com Instead, its action occurs after ubiquitin has been conjugated to the target proteins. medchemexpress.com

Table 1: this compound and Proteasome Inhibition

Parameter Description Reference
Target 20S proteasome chymotrypsin-like activity focusbiomolecules.comnih.gov
Mechanism Non-peptidic, selective inhibition nih.govasm.org
Effect Inhibits degradation of ubiquitinated proteins nih.govmedchemexpress.com

| Structural Requirement | Both aglycone and sugar moieties are essential | nih.gov |

Modulation of Cellular Signaling Pathways

This compound and its analogs can modulate several cellular signaling pathways, which contributes to their biological effects. One of the key pathways affected is the nuclear factor kappa B (NF-κB) signaling cascade. researchgate.netelifesciences.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Research has demonstrated that anthracyclines, including Aclacinomycin A, can suppress NF-κB-dependent gene transcription. researchgate.netelifesciences.org This is achieved by disturbing the complex formed between the NF-κB subunit RelA and its DNA binding sites. researchgate.netelifesciences.org

The inhibition of NF-κB signaling by these compounds appears to be independent of DNA damage, a common mechanism for other anthracyclines. researchgate.net This suggests a distinct anti-inflammatory potential for this compound. Furthermore, this compound has been implicated in modulating other signaling pathways involved in cell proliferation and differentiation, such as the Smad and ERK signaling pathways in certain leukemia cells. google.com The compound is also known to be a potent modulator of calpain, a calcium-dependent cysteine protease involved in cytoskeletal remodeling and signal transduction. scbt.com

Effects on Protein Trafficking (e.g., ATP1A3, Aquaporin 2)

For example, the inhibition of the proteasome by Aclacinomycin A can lead to the accumulation of misfolded or damaged proteins, which can overwhelm the protein quality control systems in the endoplasmic reticulum and Golgi apparatus, key organelles in the protein trafficking pathway. nih.gov This can lead to a disruption of Golgi function and the intracellular trafficking of various proteins. nih.gov

Furthermore, the modulation of signaling pathways by this compound could also influence protein trafficking. For instance, signaling cascades often regulate the movement of vesicles that transport proteins. merckmillipore.com Therefore, by altering these signals, this compound could indirectly affect the localization and function of numerous proteins.

Inhibition of Fatty Acid Uptake Mechanisms

Recent research has explored the impact of various compounds on fatty acid metabolism. utupub.firesearchgate.net High-throughput screening has identified inhibitors of fatty acid transport, such as Lipofermata, which specifically blocks the uptake of long-chain fatty acids. nih.govresearchgate.net

In a high-throughput screening study aimed at identifying inhibitors of human FATP2-mediated fatty acid uptake, this compound was among the compounds identified as a potential inhibitor. unl.edu This suggests that part of this compound's cellular effects may be due to its ability to interfere with fatty acid uptake, a process crucial for cell growth and energy production. The inhibition of fatty acid biosynthesis can redirect precursors towards the production of other secondary metabolites. mdpi.com

Impact on Nucleic Acid Synthesis and Transcription Processes

A primary mechanism of action for this compound and other anthracyclines is the inhibition of nucleic acid synthesis. medchemexpress.commedchemexpress.cn This is primarily achieved through the intercalation of the molecule into DNA. mdpi.com This binding to the DNA helix forms a stable complex that can prevent the conformational changes necessary for both DNA replication and transcription, ultimately leading to cell death. mdpi.comiastate.edu

This compound acts as a dual inhibitor of topoisomerase I and II, enzymes that are critical for resolving DNA topological problems during replication and transcription. medchemexpress.comapexbt.com By inhibiting these enzymes, the compound prevents the proper unwinding and re-ligation of the DNA strands.

Furthermore, Aclacinomycin A is noted to be particularly effective at inhibiting DNA-to-RNA transcription. researchgate.net This inhibition of RNA synthesis can have profound effects on the cell, as it halts the production of proteins necessary for cellular function. medchemexpress.commedchemexpress.cn Aklavin has also been identified as a novel inducer of Z-DNA, a left-handed double-helical form of DNA, which may also contribute to its effects on transcription. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Aclacinomycin A
Aclacinomycin B
Aclacinomycin T
Aclacinomycin Y
Aklavin
This compound
Aminacrine
Ancitabine hydrochloride
Aquaporin 2
ATP1A3
Baumycin
Bezafibrate
BiP
Bortezomib
Brg1
Celastrol
Chloramphenicol
Chrysarobin
Clasto-Lactacystin β-Lactone
Cycloheximide-N-ethylethanoate
Cytarabine
Daunorubicin (B1662515)
Desferrioxamine B
Desferrioxamine E
Diacetlydideisovaleryl-rhodomyrtoxin
Dihydrodeoxygedunin
Dimethyl-doxorubicin
Doxorubicin (B1662922)
Doxorubicinone
Embelin
Emetine
Epirubicin hydrochloride
Epoxomicin
Etoposide
Gambogic acid
Gambogic acid amide
Gitoxigenin diacetate
Gossypol
Helenalin
Idarubicin
Lactacystin
Lipofermata
Methotrexate
MG-115
Mitoxantrone
MyosinV
Niclosamide
Ouabain
Pefloxacine mesylate
Picropodophyllotoxin
Pristimerin
Prochlorperazine edisylate
Promazine
Promethazine
Quinalizarin
Quinacrine hydrochloride
Rhodomyrtoxin B
Sulfamethoxazole
Teniposide

Structure Activity Relationship Sar and Rational Design of Analogues

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

The biological activity of Aklavin (B1666540) hydrochloride is intrinsically linked to its distinct molecular structure, which consists of a tetracyclic aglycone, known as aklavinone (B1666741), and a glycosidically linked amino sugar, rhodosamine. nih.govasau.ru The key pharmacophoric elements and structural motifs essential for its activity are understood through comparison with other well-studied anthracyclines like doxorubicin (B1662922) and aclarubicin (B47562). universiteitleiden.nlacs.org

Key structural features include:

The Tetracyclic Aglycone: The planar anthraquinone (B42736) core is a critical motif responsible for the primary mechanism of action for many anthracyclines: intercalation into DNA. Aklavinone is specifically a 1-deoxy derivative of ε-pyrromycinone.

The Amino Group Substitution: Aklavin possesses an N,N-dimethylamino group on its rhodosamine sugar. acs.org Research on hybrid analogues has shown that this N,N-dimethylation pattern, compared to the primary amine found in compounds like doxorubicin, leads to increased cytotoxicity. acs.org

Aglycone Substitution Pattern: The specific arrangement of hydroxyl and other groups on the aklavinone skeleton influences its interactions and subsequent biological effects. For instance, aklavin was recently identified as a novel Z-DNA inducer, a property unique among anthracyclines that is directly related to its specific structure. researchgate.net

The structural differences between key anthracyclines highlight the importance of each motif.

FeatureAklavinDoxorubicinAclarubicin
Aglycone AklavinoneDoxorubicinoneAklavinone
Sugar at C-7 L-RhodosamineL-DaunosamineTrisaccharide (L-Rhodosamine, 2-deoxy-L-fucose, L-Rhodinose)
Amine on First Sugar N,N-dimethylaminePrimary amine (-NH₂)N,N-dimethylamine
Substitution at C-14 -H-OHNot Applicable
Group at C-10 -COOCH₃-H-COOCH₃

Chemical Derivatization and Semisynthetic Strategies

To explore the vast chemical space around the aklavin structure and to develop analogues with improved therapeutic profiles, extensive work has been done on chemical derivatization and semisynthesis. gardp.org These strategies have led to the creation of thousands of anthracycline analogues, allowing for a deeper understanding of the SAR. acs.org

Hydroxylation: The introduction of hydroxyl groups at specific positions on the anthracycline scaffold is a key strategy for modifying activity. A classic example in the broader anthracycline family is the enzymatic hydroxylation at the C-14 position, which converts daunorubicin (B1662515) into the more potent doxorubicin, a reaction catalyzed by the P450 enzyme DoxA. asm.orgresearchgate.net However, studies have shown that the substrate specificity of such enzymes is strict; for example, anthracyclines containing a 10-carbomethoxy moiety, like aklavin, are not substrates for DoxA, highlighting how one part of the molecule can influence the potential for modification at another. asm.orgresearchgate.net

Glycosidation: Altering the sugar component of the molecule is a powerful tool for creating novel derivatives. This can be achieved through both biosynthetic and chemical methods.

Biosynthetic Glycosidation: Mutant strains of the aklavin-producing organism, Streptomyces galilaeus, have been developed. ebi.ac.uk For instance, an aclacinomycin-negative mutant that requires the aklavinone aglycone to produce anthracyclines can be used to glycosylate various other anthracyclinones that are "fed" to the culture. ebi.ac.uk

Chemical Glycosidation: Modern organic synthesis provides precise control over the glycosylation process. Methods like the Koenigs-Knorr reaction and, more recently, gold(I)-mediated glycosylation have been employed. universiteitleiden.nlacs.org The gold-catalyzed approach is particularly effective for coupling sensitive deoxy sugars to the aglycone with high stereoselectivity, a critical factor for ensuring biological activity. acs.orgnih.gov

The rational design and synthesis of novel analogues, particularly hybrids of existing drugs, is a cornerstone of lead optimization. A significant body of research has focused on creating hybrid structures between doxorubicin and aclarubicin, often using aklavinone (the aglycone of aklavin) as a key building block. acs.orgnih.gov

A general synthetic pathway for these hybrids involves several steps:

Aglycone Preparation: The required aglycone, such as aklavinone, is often obtained via the acidic hydrolysis of a natural anthracycline like aclarubicin. nih.gov

Glycan Donor Synthesis: The desired sugar portion, which can be a monosaccharide, disaccharide, or trisaccharide, is synthesized separately. acs.org These syntheses often involve multiple protection and deprotection steps to ensure the correct stereochemistry and regioselectivity.

Glycosylation: The synthesized sugar donor is coupled to the aglycone. acs.org Gold-catalyzed glycosylation using an alkynylbenzoate donor has proven to be a highly efficient and stereoselective method for this crucial step. acs.orgnih.gov

Final Modifications: Following glycosylation, further chemical transformations are performed. These can include the removal of protecting groups or the modification of functional groups, such as the double reductive N-methylation of a primary amine to yield the N,N-dimethylamine characteristic of aklavin. acs.org

This modular strategy allows for the systematic variation of the three key structural regions: the aglycone, the glycan chain, and the amine substitution pattern. acs.org

Examples of Synthesized Doxorubicin/Aclarubicin Hybrid Features acs.org

Hybrid Feature Variation 1 Variation 2 Variation 3
Aglycone Type Doxorubicinone Aklavinone -
Glycan Size Monosaccharide Disaccharide Trisaccharide

| Amine Substitution | Primary Amine (-NH₂) | N,N-dimethylamine | - |

Hydroxylation and Glycosidation Techniques

Computational Approaches for SAR Prediction and Lead Optimization

While specific computational studies focused solely on Aklavin hydrochloride are not extensively detailed in the literature, the principles are broadly applicable to the anthracycline class.

QSAR Analysis: By building mathematical models that correlate the structural descriptors of a series of known aklavin analogues with their measured biological activities, QSAR can predict the potency of virtual, not-yet-synthesized compounds. pharmacologymentor.comuni-bonn.de This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. cloudfront.net

Molecular Docking: This technique can be used to simulate the interaction of aklavin analogues with their biological targets. For example, docking studies could model how different substitutions on the aklavin scaffold affect its binding affinity and orientation within the DNA double helix or its interaction with enzymes like topoisomerase II. nih.gov

Lead Optimization: Computational tools are integral to the lead optimization phase. nih.govresearchgate.net They can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to design analogues with better drug-like characteristics. nih.gov

It is crucial to note that in silico predictions serve as a guide and must always be validated through rigorous experimental in vitro and in vivo testing to confirm the biological activity and establish the true therapeutic potential of any new analogue. frontiersin.org

Preclinical Research Models and in Vitro/in Vivo Research Methodologies

Cell-Based Research Models

Cell-based assays are fundamental in the initial stages of drug discovery and development, providing a controlled environment to study the direct effects of a compound on cellular processes.

Assessment of Antiproliferative Activities in Various Cell Lines

In the context of glioblastoma (GBM), a particularly aggressive brain tumor, aklavin (B1666540) hydrochloride has been identified as a compound that can disrupt the supportive interactions between tumor cells and their microenvironment. oncotarget.comixgene.inc Specifically, it has been shown to inhibit the trophic, or growth-promoting, effects that endothelial cells have on glioblastoma cells. oncotarget.com This suggests a mechanism of action that extends beyond direct cytotoxicity to the tumor cells themselves, targeting the critical interplay between different cell types within the tumor.

Table 1: Antiproliferative Activity of Aklavin Hydrochloride

Cell Type Research Focus Key Findings
Various Cancer Cell Lines General antiproliferative activity Classified as an antineoplastic agent with growth inhibitory properties. nih.gov

Evaluation of Antibacterial and Antiviral Properties in Microbial Cultures

Aklavin is recognized for its antibacterial properties. nih.gov It is known to be active against Gram-positive bacteria, with the exception of micrococci. drugbank.com The evaluation of antibacterial activity is often conducted using microbial cultures, where the ability of the compound to inhibit bacterial growth is measured. nih.govjmb.or.krnih.gov This can be determined through methods like the agar (B569324) well diffusion assay, where the size of the inhibition zone corresponds to the antibacterial potency. nih.gov

While aklavin has established antibacterial activity, its antiviral properties are less defined. Research into natural products from microbes has identified numerous compounds with antiviral potential against a range of viruses, including hepatitis, herpes simplex, HIV, influenza, and SARS-CoV-2. nih.gov However, it is important to note that antibacterial activity does not guarantee antiviral efficacy, as bacteria and viruses are fundamentally different pathogens. virologyresearchservices.com A study on aklavin reported its antiphage activity, suggesting a potential to interfere with viral replication, specifically in the context of bacteriophages. pjps.pk

Studies on Cellular Splicing Modulation (e.g., SMN2 gene)

This compound has been investigated for its effects on cellular splicing, a critical process for gene expression. researchgate.netoup.com Specifically, its impact on the splicing of the SMN2 (Survival of Motor Neuron 2) gene has been a subject of study. researchgate.netoup.com The SMN2 gene is a key target in the development of therapies for Spinal Muscular Atrophy (SMA), a debilitating motor neuron disease. nih.govnih.gov In SMA, a deficiency in the SMN protein, due to mutations in the SMN1 gene, leads to motor neuron degeneration. The SMN2 gene, a nearly identical copy of SMN1, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. oup.comnih.gov

Research has explored whether this compound can modulate the splicing of SMN2 to increase the inclusion of exon 7 and consequently produce more full-length, functional SMN protein. However, studies have shown that while a related compound, aclarubicin (B47562), can effectively induce the inclusion of exon 7 in SMN2 transcripts, this compound did not demonstrate the same effect. researchgate.netoup.com When tested on SMA type I patient-derived fibroblasts, this compound did not alter the splicing pattern of the SMN2 gene, even at concentrations that exhibited similar toxicity profiles to aclarubicin. oup.com This indicates that the effect of aclarubicin on SMN2 splicing is specific and not a general response to cellular stress. oup.com

Investigation of Effects on Cell-Cell Interactions (e.g., Glioblastoma-Endothelial Cell Interactions)

The tumor microenvironment plays a crucial role in cancer progression, with complex interactions between cancer cells and surrounding non-malignant cells. frontiersin.org In glioblastoma (GBM), the interplay between tumor cells and endothelial cells is particularly important for tumor growth and vascularization. frontiersin.orgnih.govmdpi.com this compound has been identified as a compound that can disrupt these critical interactions.

A screen of a chemical library identified aklavine hydrochloride as an agent that inhibits the trophic effect of endothelial cells on glioblastoma cells. oncotarget.com This means that aklavin can interfere with the signals from endothelial cells that promote the growth and survival of GBM cells. oncotarget.com This finding is significant as it suggests a therapeutic strategy that targets the supportive network of the tumor, rather than just the cancer cells in isolation. The study specifically looked for compounds that blocked these cell-cell interactions without being directly cytotoxic, aiming to identify drugs that would be effective within the complex in vivo environment of a tumor. oncotarget.com

Table 2: Effect of this compound on Glioblastoma-Endothelial Cell Interactions

Research Model Interaction Studied Effect of this compound

Research on Multidrug Resistance in Cellular Systems

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. researchgate.net One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, reducing the intracellular concentration of therapeutic agents. researchgate.netnih.gov

The role of this compound in the context of MDR has been investigated. Research on various anthracyclines in sensitive and multidrug-resistant cell lines has shown that different structural modifications can influence a compound's susceptibility to efflux by P-gp. nih.gov While some anthracyclines are readily pumped out of resistant cells, others can accumulate to higher levels, suggesting they are poorer substrates for the transporter. nih.gov This highlights the importance of studying individual compounds within a class to understand their potential to overcome MDR. The investigation of how compounds like aklavin interact with MDR mechanisms is crucial for developing strategies to treat resistant cancers. icr.ac.uk

In Vivo Research Models (e.g., animal models for disease research)

In vivo research models, particularly animal models, are essential for evaluating the potential therapeutic efficacy and biological effects of a compound in a whole-organism context. nih.gov These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in vitro. ijpras.comresearchgate.net For a compound like this compound, with potential applications in cancer and infectious diseases, animal models are critical for preclinical assessment.

While specific in vivo studies detailing the use of this compound were not extensively covered in the provided search results, the general application of animal models in relevant research areas is well-established. For instance, in cancer research, animal models are used to study tumor growth, metastasis, and the efficacy of antineoplastic agents. nih.gov In the context of infectious diseases, animal models are used to evaluate the in vivo efficacy of antimicrobial agents. Furthermore, for conditions like Spinal Muscular Atrophy, mouse models have been instrumental in testing the efficacy of splicing modulators. nih.gov The unavailability of this compound was noted as a limitation in one SMA-related animal model study. researchgate.net

Establishment and Characterization of Relevant Animal Models

The selection of an appropriate animal model that accurately mimics human disease is fundamental for preclinical research. For this compound, research has involved models for parasitic diseases and cancer.

A significant model used in the study of visceral leishmaniasis (VL) involves the Syrian hamster. nih.gov This model is considered superior to murine models because hamsters recapitulate the progressive and fatal aspects of human VL, including the profound immunosuppression that is a hallmark of the active disease. nih.gov In contrast, while mice mount a Type 1 T-cell response, it is often effective at controlling the parasite, which does not reflect the clinical reality in humans where a similar immune response is ineffective. nih.gov For these studies, hamsters are infected with Leishmania donovani parasites that have been genetically engineered to express firefly luciferase, allowing for quantifiable tracking of the infection. nih.gov

In the context of oncology, particularly glioblastoma (GBM), intracranial xenograft models in nude mice have been established. oncotarget.comnih.gov These models involve the stereotactic implantation of human tumor cells, such as the U87 glioblastoma cell line, directly into the cortex of the mice. oncotarget.com This method creates a tumor within the brain that allows for the in vivo assessment of therapeutic agents on tumor growth and survival. oncotarget.comnih.gov

Methodologies for Evaluating Biological Effects in Animal Systems

To assess the effects of compounds like this compound in these animal models, specific methodologies are employed.

In the Syrian hamster model of VL, an innovative ex vivo splenic explant model is used. nih.gov After a defined period of infection, splenocytes are harvested from the hamsters and cultured. nih.gov These primary cells, which contain the L. donovani amastigotes within their natural host cells, are then exposed to test compounds. nih.gov The primary endpoint for efficacy is the measurement of parasite survival, which is quantified by detecting the light emitted from the luciferase-expressing parasites. nih.gov This methodology provides a high-throughput-compatible system that closely represents the pathophysiological environment of the infected spleen. nih.gov

High-Throughput Screening (HTS) Methodologies in Compound Identification

High-throughput screening (HTS) is a key strategy in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. This compound has been identified as a hit or active compound in several HTS campaigns targeting a variety of biological processes.

Assay Development and Validation for Mechanistic Studies

The foundation of a successful HTS campaign is a robust and reliable assay. Several innovative assays have been developed and validated in screens that identified this compound.

One such assay was designed to identify small molecules that could induce the transition of DNA from its common B-form to the left-handed Z-DNA conformation. This assay utilized the fluorescent properties of SYBR Green I dye, which intercalates into double-stranded DNA and fluoresces. The principle is that the conformational change to Z-DNA causes a reduction in dye binding and a subsequent decrease in fluorescence intensity. This was used as the primary screen. For validation, candidate compounds were further tested for their ability to increase the melting temperature (Tm) of the DNA, and the definitive conformational change was confirmed using circular dichroism (CD) spectroscopy.

Another example is the development of an HTS-compatible ex vivo splenic explant assay for discovering anti-leishmanial compounds. nih.gov The assay's robustness was validated by achieving a Z' factor of greater than 0.8, an indicator of excellent assay quality suitable for HTS. nih.gov The use of known anti-leishmanial drugs, such as amphotericin B, as positive controls further confirmed the assay's ability to identify active compounds. nih.gov

In the search for inhibitors of fatty acid uptake, a screening system was developed using humanized yeast cells. unl.edu These yeast cells were engineered to express the human fatty acid transport protein FATP2. unl.edu The assay measured the uptake of a fluorescent fatty acid analog, with a reduction in cell-associated fluorescence indicating potential inhibition of FATP2-mediated transport. unl.edu

Screening of Compound Libraries for Novel Activities

This compound has been identified from various compound libraries, highlighting its diverse biological activity profile.

In a screen of the 2,080-compound Microsource Spectrum Collection library, this compound was identified as a potent inhibitor in a glioblastoma (GBM) co-culture model. oncotarget.com The screen was designed to find agents that could disrupt the supportive interactions between tumor cells and endothelial cells of the perivascular niche. oncotarget.com this compound demonstrated an 80% inhibition of the trophic effect provided by the endothelial cells to the GBM cells. oncotarget.com

Using the validated ex vivo splenic explant model, a large-scale screen of 4,035 compounds from four different chemical libraries was performed to find new treatments for visceral leishmaniasis. nih.gov this compound was among the 84 lead compounds identified that showed significant anti-leishmanial activity and acceptable toxicity profiles. nih.gov

Further screening efforts have pinpointed this compound in other contexts. It was identified as a potential inhibitor of fatty acid uptake from a library of 2,080 bioactive compounds in a humanized yeast model. unl.edu In a separate study screening 3,464 bioactive molecules, it was flagged as a potential enhancer of aquaporin 2 (AQP2) exocytosis.

The results from several high-throughput screens where this compound was identified as a hit are summarized below.

Screening CampaignLibrary ScreenedIdentified Activity of this compoundReference
Glioblastoma-Endothelial Cell InteractionMicrosource Spectrum Collection (2,000 compounds)80% inhibition of trophic effect oncotarget.com
Visceral Leishmaniasis4 chemical libraries (4,035 compounds)Anti-leishmanial activity nih.gov
Fatty Acid Uptake InhibitionBioactive Compound Library (2,080 compounds)Inhibition of FATP2-mediated uptake (44-69% inhibition) unl.edu

It is noteworthy that in some screening platforms, certain properties of this compound can interfere with the assay. For instance, in a screen for modulators of the human insulin (B600854) promoter using a green fluorescent protein (GFP) reporter, this compound was found to be autofluorescent, which precluded further analysis in that specific assay.

Resistance Mechanisms and Strategies for Overcoming Research Challenges

Characterization of Cellular and Molecular Resistance Mechanisms to Aklavin (B1666540) Hydrochloride

Resistance to anthracyclines like Aklavin hydrochloride is a multifaceted process that can be either intrinsic or acquired. nih.gov While direct research pinpointing resistance mechanisms specific to this compound is limited, the mechanisms are largely presumed to overlap with those identified for other well-studied anthracyclines and topoisomerase II inhibitors. nih.govgoogle.comscispace.com These mechanisms primarily involve reducing the intracellular concentration of the drug, altering the drug's molecular target, or activating cellular defense pathways. nih.gov

Key potential mechanisms of resistance include:

Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism of multidrug resistance (MDR). nih.gov These membrane proteins, such as P-glycoprotein (P-gp), function as energy-dependent efflux pumps that actively expel xenobiotics, including chemotherapeutic drugs, from the cell, thereby lowering their intracellular concentration and limiting their cytotoxic effects. nih.govnih.gov The AcrAB-TolC efflux pump is a well-characterized example in bacteria that contributes to multidrug resistance. nih.gov

Alteration of Drug Target: this compound exerts its cytotoxic effects by inhibiting topoisomerase II. google.comscispace.com Mutations in the gene encoding this enzyme can alter its structure, reducing the binding affinity of the drug. nih.govnih.gov This prevents the stabilization of the enzyme-DNA cleavage complex, rendering the drug ineffective. Alterations in target sites are a common resistance strategy employed by both bacterial and neoplastic cells. nih.govnih.gov

Enzymatic Inactivation: Cells can develop resistance through enzymes that chemically modify and inactivate the drug. youtube.com For anthracyclines, this can involve redox reactions that alter the quinone moiety or glycosidic cleavage that separates the aglycone from its sugar residues, leading to detoxification. ebi.ac.uk Oxidative modification represents a potential pathway for enzymatic inactivation. nih.gov

Enhanced DNA Repair and Altered Apoptotic Pathways: Increased capacity for DNA damage repair can counteract the effects of DNA-damaging agents. Furthermore, alterations in apoptotic signaling pathways, such as the downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins, can confer resistance by allowing cancer cells to survive drug-induced damage. nih.gov

Table 1: Potential Cellular and Molecular Resistance Mechanisms to this compound
Mechanism CategorySpecific MechanismDescriptionGeneral References
Reduced Intracellular AccumulationIncreased Efflux Pump Activity (e.g., P-glycoprotein)Overexpression of membrane transporters that actively pump this compound out of the cell, preventing it from reaching its target. nih.govnih.gov
Target Site ModificationTopoisomerase II AlterationMutations in the topoisomerase II enzyme reduce the binding affinity of this compound, diminishing its inhibitory action. nih.govnih.gov
Drug InactivationEnzymatic ModificationCellular enzymes chemically alter and inactivate the this compound molecule. youtube.comnih.gov
Cellular DefenseAltered Apoptotic SignalingChanges in cell death pathways allow cells to evade the cytotoxic effects of the drug. nih.gov

Research Strategies to Circumvent Resistance in Experimental Models

Overcoming the challenge of drug resistance requires innovative strategies aimed at restoring or enhancing the sensitivity of resistant cells to chemotherapy. nih.govnih.govbiotech-asia.org Research in experimental models is focused on several promising approaches that could be applicable to this compound.

Combination Therapy: A foremost strategy is the co-administration of this compound with other agents that can counteract resistance mechanisms. mdpi.com This includes the use of efflux pump inhibitors, which block the action of transporters like P-gp, thereby increasing the intracellular accumulation of this compound. nih.govnih.govgoogle.com Another approach is to combine it with drugs that target different cellular pathways, creating a synergistic effect that resistant cells cannot easily overcome. nih.gov

Nanocarrier-Based Drug Delivery: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, offers a powerful method to bypass resistance mechanisms. nih.govrsc.org Nanoparticles can protect the drug from enzymatic degradation, alter its cellular uptake pathway to avoid efflux pumps, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Targeting the Tumor Microenvironment: The tumor microenvironment can contribute to therapeutic resistance. oncotarget.com One study identified Aklavine hydrochloride in a screen for compounds capable of disrupting the supportive interactions between glioblastoma cells and endothelial cells, suggesting that targeting the tumor niche could be a viable strategy to overcome resistance. oncotarget.com

Development of Novel Analogs: While this compound itself has shown activity against some multidrug-resistant cells, the development of new structural analogs could lead to compounds that are less susceptible to existing resistance mechanisms. nih.gov For instance, a structural analog of this compound, Aclarubicin (B47562), was investigated for its distinct effects on RNA splicing, highlighting how small molecular changes can alter biological activity. researchgate.netoup.com

Table 2: Research Strategies to Overcome this compound Resistance
StrategyApproachExperimental RationaleGeneral References
Combination TherapyCo-administration with Efflux Pump InhibitorsBlocks the removal of this compound from the cell, increasing its intracellular concentration and cytotoxicity. nih.govmdpi.comnih.gov
NanomedicineEncapsulation in NanocarriersImproves drug solubility, stability, and tumor-specific delivery, potentially bypassing efflux pump-mediated resistance. nih.govrsc.orgnih.gov
Microenvironment TargetingDisruption of Tumor-Stroma InteractionsInhibits the protective and growth-promoting signals from the tumor microenvironment that contribute to drug resistance. oncotarget.com
Analog DevelopmentSynthesis of Novel DerivativesCreates new compounds with modified structures that may evade recognition by efflux pumps or have higher affinity for altered targets. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development of Robust Analytical Methods for Detection and Quantification in Research Samples

The development of robust analytical methods is the foundation for obtaining meaningful data in studies involving aklavin (B1666540) hydrochloride. These methods must be sensitive enough to detect and quantify the compound, often at low concentrations, within complex biological matrices or as part of in vitro experimental systems. pharmtech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aklavin hydrochloride. amazonaws.comnih.gov HPLC methods, often coupled with ultraviolet-visible (UV-Vis) or photodiode array (PDA) detectors, provide the necessary selectivity and sensitivity for separating aklavin from other components in a sample and quantifying it with a high degree of accuracy. amazonaws.comresearchgate.net The selection of the stationary phase (e.g., C18 columns), mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and detection. researchgate.netnih.gov For instance, a reversed-phase HPLC method might utilize a gradient elution with a mixture of acetonitrile (B52724) and a buffer solution to effectively separate this compound from its potential impurities or metabolites. nih.gov

In addition to HPLC, other chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be employed, particularly for initial screening and separation of degradation products. amazonaws.com For enhanced specificity and structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. pharmtech.comorioledhub.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for precise identification and quantification of this compound and its related compounds, even at trace levels. nih.gov

Bioanalytical methods for this compound often involve its extraction from biological samples, such as cell lysates or tissue homogenates, prior to analysis. physiology.org Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analyte and remove interfering substances. pharmtech.com The subsequent analysis is typically performed using HPLC or LC-MS to ensure accurate quantification. nih.gov

Table 1: Common Analytical Techniques for this compound Research

Analytical TechniqueCommon ApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC) with UV/PDA detectionQuantification in bulk material and simple matrices. amazonaws.comresearchgate.netRobust, reproducible, and widely available. austinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification in complex biological samples; impurity profiling. pharmtech.comorioledhub.comHigh sensitivity and specificity. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)Preliminary analysis and separation of degradation products. amazonaws.comSimple, cost-effective, and suitable for screening. pharmainfo.in

Purity Assessment and Impurity Profiling of Research-Grade this compound

Ensuring the purity of research-grade this compound is paramount for the validity of any scientific investigation. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of quality control. pharmainfo.in Impurities can arise from the synthesis process, degradation, or storage of the compound. pharmtech.com

The analytical techniques employed for purity assessment are largely the same as those used for detection and quantification, with a greater emphasis on resolution and sensitivity to detect trace-level impurities. nih.gov HPLC is the workhorse for determining the chromatographic purity of this compound. edqm.eu By developing a high-resolution HPLC method, it is possible to separate the main aklavin peak from any related substances. nih.gov The area percentage of the aklavin peak relative to the total area of all peaks in the chromatogram is used to calculate the purity.

Impurity profiling goes a step further by identifying the chemical structures of the detected impurities. ajprd.com This often requires the use of advanced hyphenated techniques like LC-MS/MS or LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance). pharmtech.com These methods provide detailed structural information that can help to elucidate the identity of unknown impurities. The presence of specific impurities can sometimes provide insights into the synthetic route or degradation pathways of the drug substance. pharmtech.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification and control of impurities in new drug substances. pharmainfo.inajprd.com These guidelines set thresholds for reporting, identification, and qualification of impurities. For research purposes, adhering to these principles ensures a high-quality starting material.

Table 2: Common Types of Impurities in this compound

Impurity TypePotential OriginAnalytical Approach for Identification
Organic ImpuritiesSynthesis by-products, starting materials, intermediates, degradation products. pharmainfo.inHPLC, LC-MS, GC-MS. orioledhub.com
Inorganic ImpuritiesReagents, catalysts, and other materials used in the synthesis process. pharmainfo.inInductively Coupled Plasma (ICP) spectroscopy. orioledhub.com
Residual SolventsSolvents used during synthesis or purification. pharmainfo.inGas Chromatography (GC). orioledhub.com
Chiral ImpuritiesStereoisomers with different spatial arrangements. ajprd.comChiral HPLC, Capillary Electrophoresis (CE). orioledhub.com

Validation of Analytical Methods for Reproducibility and Reliability in Research

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ajrconline.orgresearchgate.net It is a critical step to ensure that the data generated are accurate, reliable, and reproducible. nih.govcampilab.by A validated method provides confidence that the results obtained are meaningful and can be compared across different experiments and even different laboratories. researchgate.net

The validation of an analytical method for this compound involves assessing several key parameters, as typically outlined by ICH guidelines. austinpublishinggroup.com These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net This is often determined by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). austinpublishinggroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net

Table 3: Key Validation Parameters for Analytical Methods

ParameterDescription
SpecificityDifferentiates the analyte from other substances. researchgate.net
LinearityProportional relationship between signal and concentration. nih.gov
AccuracyHow close the measured value is to the true value. researchgate.net
PrecisionReproducibility of the measurement. researchgate.net
LOD/LOQLowest concentration that can be detected/quantified. austinpublishinggroup.com
RobustnessResistance to small changes in method parameters. nih.gov

Future Directions and Emerging Research Avenues for Aklavin Hydrochloride

Development of Aklavin (B1666540) Hydrochloride as a Molecular Probe for Biological Research

The ability of a molecule to interact specifically with a biological target and produce a measurable signal is the foundation of its use as a molecular probe. wikipedia.org Such probes are indispensable tools for studying the properties and dynamics of complex biological systems. wikipedia.org A significant future direction for aklavin hydrochloride lies in its development and application as a molecular probe, particularly for investigating DNA structure and function.

A key finding that supports this direction is the identification of aklavin as a novel inducer of the B-DNA to Z-DNA conformational transition. researchgate.net Z-DNA is a left-handed double helical structure that is thought to play roles in various cellular processes, but its study has been hampered by a lack of tools to control its formation. researchgate.net In a study utilizing a high-throughput screening system based on the fluorescence of SYBR Green I, aklavin was identified from a natural compound library as a molecule capable of inducing this specific conformational change in a d(CG)6 oligonucleotide. researchgate.net

The research demonstrated that:

Aklavin caused a reduction in SYBR Green I fluorescence intensity, an indicator of a B-to-Z DNA transition. researchgate.net

Circular dichroism (CD) spectra confirmed the shift from a B-DNA to a Z-DNA conformation in the presence of increasing concentrations of aklavin. researchgate.net

The melting temperature (Tm) of the d(CG)6 oligonucleotide increased in the presence of aklavin, further validating the interaction and stabilization of the DNA structure. researchgate.net

This capability positions this compound as a valuable chemical tool for biological research. As a molecular probe, it could be used to:

Induce Z-DNA formation in specific in vitro and potentially in vivo contexts to study its biological roles.

Investigate the cellular machinery that recognizes and interacts with Z-DNA, such as Z-DNA binding proteins. researchgate.net

Explore the relationship between DNA conformation and gene regulation.

The development of this compound and its derivatives as molecular probes offers a powerful, non-genetic method to modulate and study one of the fundamental molecules of life. wikipedia.org

Exploration of Novel Biological Activities and Therapeutic Research Targets

Beyond its established role as an antineoplastic agent, recent research has uncovered several novel biological activities for this compound, suggesting its potential against a wider range of diseases. nih.gov High-throughput screening of compound libraries has been instrumental in identifying these new therapeutic possibilities. nih.gov

Anti-parasitic Activity:

Antimalarial: In a screen of 2,160 compounds against Plasmodium falciparum, the causative agent of malaria, aklavine hydrochloride was identified as an inhibitor. nih.gov It was part of a library of known drugs, bioactive compounds, and natural products screened for their ability to inhibit parasite growth in human erythrocytes. nih.gov Although it was classified as an antibiotic and antineoplastic, its activity against P. falciparum suggests a potential new therapeutic application. nih.gov Future research could involve transcriptome analysis to understand its mechanism of action against the parasite. nih.gov

Anti-leishmanial: A screen of over 4,000 molecules using an ex vivo splenic explant model from hamsters infected with Leishmania donovani identified aklavine hydrochloride as having anti-leishmanial activity. scienceopen.com This study highlighted 84 lead compounds, 82% of which were not previously known to be active against Leishmania, pointing to the potential for further development of aklavin for treating visceral leishmaniasis. scienceopen.com

Activity in Cancer Models:

Glioblastoma: A novel co-culture screening system was designed to identify compounds that specifically disrupt the supportive interactions between glioblastoma (GBM) cells and endothelial cells of the perivascular niche. oncotarget.comnih.gov Aklavine was identified as one of ten compounds that significantly blocked the trophic (growth-promoting) effects of human brain microvascular endothelial cells (HBMECs) on U87 glioblastoma cells without being directly cytotoxic to the tumor cells in monoculture. oncotarget.comnih.gov This suggests a mechanism that targets the tumor's microenvironment, a promising strategy for a cancer known for its resilience. oncotarget.comnih.gov

Neurological Disease Models:

Spinal Muscular Atrophy (SMA): In a search for compounds that could ameliorate the motility defects in a Caenorhabditis elegans model of SMA, this compound was identified as one of six promising compounds from a library of 1040. It was selected based on its dose-dependent improvement of the thrashing rate in smn-1(cb131) mutant worms. However, the compound was unavailable for subsequent validation assays in that study. researchgate.net In a separate study focused on the SMN2 gene, this compound, a structural analog of aclarubicin (B47562), was tested on SMA patient-derived fibroblasts. oup.com Unlike aclarubicin, this compound did not show a positive effect on the splicing of the SMN2 gene to increase full-length SMN protein production, despite having a similar toxicity profile. oup.comresearchgate.net

These findings highlight several new avenues for therapeutic research for this compound.

Novel Biological Activity Model System Key Finding Reference(s)
Antimalarial Plasmodium falciparum in human erythrocytesInhibited parasite growth in a high-throughput screen. nih.gov
Anti-leishmanial Leishmania donovani in hamster splenic explantsShowed anti-leishmanial activity and acceptable toxicity. scienceopen.com
Anti-glioblastoma U87 glioblastoma cells co-cultured with HBMECsBlocked the trophic effect of endothelial cells on tumor cells. oncotarget.comnih.gov
Spinal Muscular Atrophy C. elegans smn-1(cb131) mutantRescued motility defect in a primary screen.
Spinal Muscular Atrophy SMA Type I patient-derived fibroblasts (3061 cell line)Did not alter splicing of the SMN2 gene. oup.com

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully harness the therapeutic potential of this compound, a deeper, more holistic understanding of its mechanism of action is required. Systems biology, which integrates multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework to achieve this comprehensive view. frontiersin.orgnih.gov While specific omics studies on this compound are not yet prevalent, this represents a critical future research direction.

Integrating omics approaches can elucidate:

Mechanism of Action: Transcriptome analysis, as suggested in the context of its antimalarial activity, could reveal the specific pathways perturbed by this compound in both pathogenic organisms and human cells. nih.gov Proteomics could identify the protein interaction networks affected by the drug, while metabolomics could uncover changes in metabolic pathways. frontiersin.orgnih.gov This multi-layered data can help build comprehensive models of the drug's effects. mdpi.com

Biomarker Discovery: By analyzing the omics profiles of cells or organisms that are sensitive versus resistant to this compound, researchers can identify biomarkers that predict therapeutic response. This is crucial for personalizing medicine and selecting patient populations most likely to benefit. icr.ac.uk

Off-Target Effects and Resistance: A systems-level approach can provide a global view of the cellular response to this compound, helping to identify potential off-target effects. frontiersin.org Furthermore, by studying the evolution of omics profiles over time during treatment, it may be possible to understand and predict the emergence of drug resistance mechanisms. icr.ac.uk

The development of sophisticated analytical platforms that can integrate and overlay different types of omics data onto interactome networks will be essential. nih.gov Such approaches can reveal complex regulatory networks and cross-pathway links that are not apparent from single-data-type analyses, leading to a more complete picture of how this compound functions at a systems level. nih.govmdpi.com

Advanced Computational Modeling and Artificial Intelligence in this compound Research

The fields of computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and development. nih.gov Applying these advanced techniques to this compound research represents a significant opportunity to accelerate progress and uncover new possibilities.

Future applications of AI and computational modeling in this area include:

Predictive Modeling for New Targets: Machine learning algorithms can be trained on large biological datasets to predict new therapeutic targets for this compound. newswise.com By analyzing patterns in protein structures, gene expression data, and compound activity profiles, AI can identify novel disease contexts where aklavin might be effective.

In Silico Screening and Lead Optimization: Computational models can simulate the interaction between this compound and various biological targets. This allows for virtual screening of its activity against a vast number of proteins, potentially identifying novel mechanisms of action. Furthermore, AI can guide the chemical modification of the aklavin structure to improve its efficacy, reduce toxicity, or alter its properties for specific applications, such as enhancing its function as a molecular probe. nih.govjbino.com

Analysis of Complex Omics Data: The vast and complex datasets generated by systems biology approaches require sophisticated analytical tools. AI and machine learning are particularly well-suited to identify subtle patterns and build predictive models from high-dimensional omics data, helping to translate this information into actionable biological insights. arxiv.org

Biomaterial and Drug Delivery Design: AI can be used to design and optimize novel biomaterials or nanoparticle-based drug delivery systems for this compound. nih.govjbino.com This could improve its targeting to specific tissues, such as tumors, thereby enhancing its therapeutic index. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Aklavin hydrochloride?

  • Methodological Answer : this compound's purity and structure can be assessed using:
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with reference standards .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton and carbon-13 NMR spectra to identify functional groups and stereochemistry .
  • Melting Point Analysis : Validate identity by comparing observed melting points (e.g., 197°C for crystalline this compound) with literature values .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns for structural confirmation .
    Best Practice : Cross-validate results using multiple techniques to minimize analytical bias .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Temperature Sensitivity : Incubate samples at 4°C, 25°C, and 40°C for 1–12 weeks, monitoring degradation via HPLC .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 3–9) to simulate physiological conditions .
  • Light and Humidity Exposure : Use controlled chambers to assess photodegradation and hygroscopicity .
    Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data for this compound metabolites?

  • Methodological Answer : Contradictions may arise due to enzyme specificity or experimental conditions. For example:
  • Enzyme Specificity : DoxA, a P-450 enzyme, does not metabolize this compound, as shown in Streptomyces lividans studies . Validate substrate specificity using recombinant enzyme assays and competitive inhibition studies.
  • Experimental Controls : Include positive controls (e.g., daunomycin) and negative controls (vector-only systems) to confirm assay validity .
  • Data Reproducibility : Replicate experiments across independent labs and standardize protocols (e.g., incubation time, cofactor concentrations) .

Q. What challenges exist in elucidating this compound’s interaction with nucleic acids, and how can they be addressed?

  • Methodological Answer : Challenges include low binding affinity and nonspecific interactions. Strategies include:
  • Spectroscopic Techniques : Use fluorescence quenching or circular dichroism to detect binding-induced conformational changes in DNA/RNA .
  • Molecular Docking Simulations : Predict binding sites using computational models (e.g., AutoDock Vina) and validate with mutagenesis studies .
  • Competitive Binding Assays : Compare Aklavin’s affinity with known intercalators (e.g., doxorubicin) to assess specificity .

Q. How should researchers approach conflicting data on this compound’s cytotoxic mechanisms in different cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map differential expression of apoptosis-related genes/proteins .
  • Mitochondrial Assays : Measure ROS production and ATP levels to distinguish oxidative stress-mediated cytotoxicity from DNA damage pathways .

Data Contradiction Analysis

Q. What systematic approaches can mitigate inconsistencies in this compound’s reported bioactivity?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
  • Standardized Assay Protocols : Adopt consensus guidelines (e.g., OECD test protocols) for cytotoxicity, genotoxicity, and pharmacokinetic studies .
  • Publication Bias Evaluation : Use funnel plots to assess whether negative results are underreported .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.